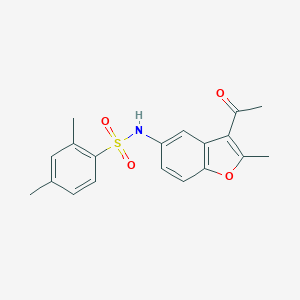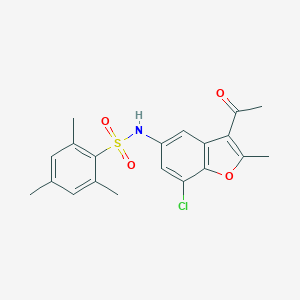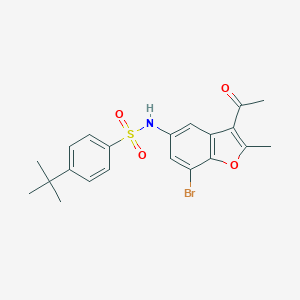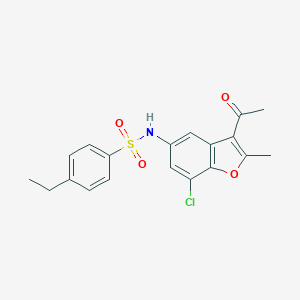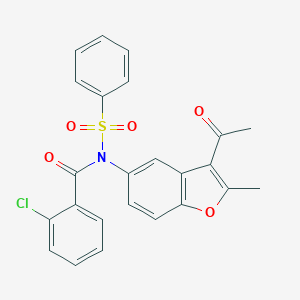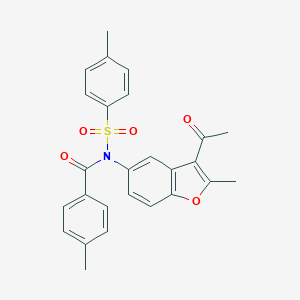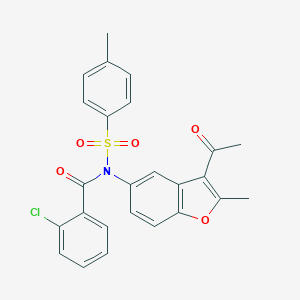![molecular formula C28H21BrN4O2 B407513 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide CAS No. 313398-13-9](/img/structure/B407513.png)
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research. This compound is commonly referred to as "compound X" in scientific literature.
Mechanism of Action
Target of Action
The primary targets of 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide are the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) . These receptors play a crucial role in the regulation of cell growth, survival, and differentiation.
Mode of Action
This compound interacts with its targets (EGFR and HER2) by inhibiting their activity . The inhibition of these receptors disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation and survival.
Biochemical Pathways
The affected pathways are those regulated by EGFR and HER2. These include the PI3K/Akt pathway , which is involved in cell survival and growth, and the Ras/Raf/MEK/ERK pathway , which is involved in cell proliferation . The inhibition of EGFR and HER2 leads to a disruption of these pathways, resulting in decreased cell growth and survival.
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in cell proliferation and survival due to the inhibition of EGFR and HER2 . This could potentially lead to a decrease in the growth of tumors that overexpress these receptors.
Advantages and Limitations for Lab Experiments
One advantage of using compound X in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation in the body. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret results.
Future Directions
There are several future directions for the study of compound X. One direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Another direction is to study its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of compound X and its potential use in the treatment of neurological disorders.
Synthesis Methods
The synthesis of compound X is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 6-bromo-4-phenylquinazoline with 4-aminobenzonitrile to form 6-bromo-4-phenylquinazolin-2-amine. The second step involves the reaction of 6-bromo-4-phenylquinazolin-2-amine with 4-methoxybenzoyl chloride to form 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide.
Scientific Research Applications
Compound X has been found to have potential applications in scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in the body. Additionally, compound X has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21BrN4O2/c1-35-23-14-12-21(13-15-23)30-27(34)19-7-10-22(11-8-19)31-28-32-25-16-9-20(29)17-24(25)26(33-28)18-5-3-2-4-6-18/h2-17H,1H3,(H,30,34)(H,31,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHGUHNJTLFXJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

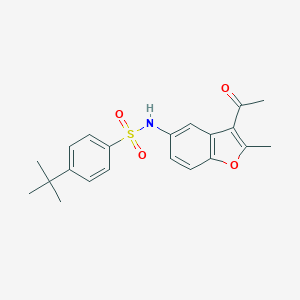
![(2E)-2-(2,3-Dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B407431.png)

